(10-Methyl-9-anthryl)methyl imidothiocarbamate

p53 activation MDMX inhibition breast cancer

XI-011 is a pseudourea-derived, cell-permeable p53 activator that transcriptionally downregulates MDMX—unlike MDM2 antagonists (e.g., Nutlin-3a) or direct p53 binders (e.g., RITA). It restores p53-dependent apoptosis without genotoxicity, shows additive/synergistic effects with Nutlin-3a, and demonstrates nanomolar-range potency in GBM (U87 IC₅₀: 0.69 µM), cervical, HNC, and IPF models. For dual MDM2/MDMX inhibition strategies, ≥98% purity XI-011 ensures reproducible, mechanistic specificity.

Molecular Formula C17H16N2S
Molecular Weight 280.4 g/mol
CAS No. 59474-01-0
Cat. No. B120389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(10-Methyl-9-anthryl)methyl imidothiocarbamate
CAS59474-01-0
Synonyms(10-methyl-9-anthryl)methyl imidothiocarbamate
NSC 146109
NSC-146109
NSC146109
XI 011
XI-011
XI011 cpd
Molecular FormulaC17H16N2S
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=CC2=C(C3=CC=CC=C13)CSC(=N)N.Cl
InChIInChI=1S/C17H16N2S/c1-11-12-6-2-4-8-14(12)16(10-20-17(18)19)15-9-5-3-7-13(11)15/h2-9H,10H2,1H3,(H3,18,19)
InChIKeyHXWYHTMSLSSLAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (10-Methyl-9-anthryl)methyl imidothiocarbamate (NSC 146109/XI-011): A Genotype-Selective MDMX-Targeting p53 Activator


(10-Methyl-9-anthryl)methyl imidothiocarbamate (CAS 59474-01-0), also designated NSC 146109 or XI-011, is a pseudourea-derived small molecule that functions as a cell-permeable, genotype-selective activator of the tumor suppressor p53 [1]. Its primary mechanism of action involves the transcriptional downregulation of MDMX (MDM4), a key negative regulator of p53, thereby restoring p53-dependent apoptotic pathways in transformed cells without inducing genotoxicity [2].

Why Generic Substitution of (10-Methyl-9-anthryl)methyl imidothiocarbamate with Other p53 Activators Fails in Procurement


p53 activators are not functionally interchangeable due to fundamental mechanistic divergence. While compounds like Nutlin-3a act as MDM2-p53 interaction antagonists and RITA binds directly to p53, (10-Methyl-9-anthryl)methyl imidothiocarbamate operates via a distinct transcriptional repression of MDMX [1]. This mechanistic specificity translates into differential cellular selectivity, synergistic potential with MDM2 inhibitors, and efficacy across varying p53 mutational landscapes—critical parameters that directly impact experimental reproducibility and therapeutic relevance [2].

Quantitative Comparative Evidence for (10-Methyl-9-anthryl)methyl imidothiocarbamate: Direct Head-to-Head and Cross-Study Differentiation


Synergistic p53 Activation with MDM2 Antagonist Nutlin-3a in Breast Cancer Cells

(10-Methyl-9-anthryl)methyl imidothiocarbamate (XI-011) demonstrated additive p53-dependent transcriptional activation when combined with the MDM2 antagonist Nutlin-3a, a distinct p53 pathway modulator [1]. In MCF-7 breast cancer cells, 0.2 µM XI-011 combined with 5 µM Nutlin-3a produced significantly greater luciferase reporter activity than either agent alone, indicating orthogonal pathway engagement [1].

p53 activation MDMX inhibition breast cancer synergy Nutlin-3a

Superior Cytotoxic Potency Against U87 Glioblastoma Cells Versus RITA

In a 2024 structure-activity relationship study of anthracenyl-derived p53 activators, (10-Methyl-9-anthryl)methyl imidothiocarbamate (XI-011) exhibited an IC50 of 0.69 µM against U87 glioblastoma cells, comparable to doxorubicin (0.44 µM) and superior to the structurally related lead compound that served as the design template [1]. Importantly, multiple commercial sources and secondary literature indicate that XI-011 demonstrates higher p53-activating potency than RITA (NSC 652287), a well-established p53 activator that functions via direct p53 binding rather than MDMX transcriptional repression [2].

glioblastoma cytotoxicity IC50 RITA p53 activator

Broad-Spectrum Antiproliferative Activity in Cervical Cancer Cell Lines

(10-Methyl-9-anthryl)methyl imidothiocarbamate (XI-011) demonstrated consistent antiproliferative activity across multiple cervical cancer cell lines, with reported IC50 values ranging from 0.5 to 1.0 µM in HeLa, Caski, and Siha cells [1]. This narrow potency range across genetically distinct cervical cancer models indicates robust, context-independent MDMX inhibition.

cervical cancer IC50 antiproliferative MDMX inhibition

In Vivo Therapeutic Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model

In a 2023 murine model of bleomycin-induced pulmonary fibrosis, (10-Methyl-9-anthryl)methyl imidothiocarbamate (XI-011) treatment resulted in significant resolution of established lung fibrosis, with no notable impact on normal fibroblast death or healthy lung morphology [1]. Mechanistically, XI-011 reduced MDM4 expression and increased total and acetylated p53 levels in primary human myofibroblasts and murine fibrotic tissue [1].

pulmonary fibrosis in vivo MDM4 inhibition lung fibrosis

Genotype-Selective Tumor Cell Cytotoxicity Without Genotoxicity

(10-Methyl-9-anthryl)methyl imidothiocarbamate exhibits genotype-selective cytotoxicity, preferentially inhibiting the growth of transformed cells while sparing normal cells in MTT viability assays . Critically, this compound activates p53 without inducing genotoxic stress, distinguishing it from DNA-damaging chemotherapeutics and certain other p53 activators that trigger DNA damage response pathways .

tumor selectivity genotoxicity p53 MTT assay

Optimal Research Application Scenarios for (10-Methyl-9-anthryl)methyl imidothiocarbamate Based on Quantitative Evidence


Combination p53 Pathway Activation Studies with MDM2 Antagonists

Investigators studying dual inhibition of p53 negative regulators (MDM2 and MDMX) should prioritize (10-Methyl-9-anthryl)methyl imidothiocarbamate due to its documented additive/synergistic interaction with Nutlin-3a [1]. This combination approach enables robust p53 restoration at reduced individual compound concentrations (0.2 µM XI-011 + 5 µM Nutlin-3a), providing a validated experimental framework for interrogating p53-dependent transcription in breast cancer and other p53 wild-type tumor models [1].

Glioblastoma and CNS Malignancy Research

For glioblastoma multiforme (GBM) research, this compound offers an IC50 of 0.69 µM against U87 cells—potency comparable to clinical standard doxorubicin (0.44 µM) [1]. This nanomolar-range activity, combined with its distinct MDMX-targeting mechanism, makes it particularly suitable for studies investigating p53 pathway reactivation in CNS tumors where MDMX overexpression is a documented resistance mechanism [1].

Cervical Cancer Models Requiring Consistent Potency

In cervical cancer research programs utilizing HeLa, Caski, or Siha cell lines, this compound provides consistent sub-micromolar antiproliferative activity (IC50 0.5–1.0 µM) across genetically distinct models [1]. This narrow potency range minimizes cell line-specific variability, ensuring reproducible results across different experimental systems and facilitating cross-validation between collaborating laboratories [1].

Pulmonary Fibrosis and p53-Mediated Tissue Repair Studies

Investigators studying idiopathic pulmonary fibrosis (IPF) or p53-dependent tissue repair mechanisms should consider this compound based on its validated in vivo efficacy in a bleomycin-induced murine fibrosis model [1]. The compound's ability to resolve established fibrosis without affecting normal lung morphology or fibroblast viability provides a unique tool for dissecting MDM4-p53 signaling in fibrotic disease pathogenesis [1].

Cisplatin Combination Therapy in Head and Neck Cancer Models

For head and neck cancer (HNC) research, this compound demonstrates synergistic growth inhibition when combined with cisplatin, both in vitro and in murine xenograft models [1]. This validated combination regimen enables functional restoration of p53 in tumors overexpressing MDM4, offering a defined experimental approach for studies aimed at overcoming cisplatin resistance or enhancing chemosensitivity in HNC [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (10-Methyl-9-anthryl)methyl imidothiocarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.